Journal Name:Journal of Solid State Chemistry
Journal ISSN:0022-4596
IF:3.656
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/622898/description
Year of Origin:1969
Publisher:Academic Press Inc.
Number of Articles Per Year:421
Publishing Cycle:Monthly
OA or Not:Not
Electrospray ionization developed by Lidija Gall's group
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2023-05-08 , DOI: 10.1016/j.ijms.2023.117067
This historical review is dedicated to Prof. Lidija Gall. She was awarded the Thomson medal (2022) for her contribution to the development of electrospray ionization mass spectrometry in the early 1980s in Leningrad, Soviet Union. We describe the rationale and provide historical references that highlight her way to the discovery of a method of solvated ion extraction at atmospheric pressure (SIEAP), known by the Russian abbreviation ЭРИАД (ERIAD), which is the direct analogue of electrospray ionization developed in the West. Even at the early prototype stage, ERIAD was able to determine the intact masses of a broad scope of polar biomolecules including peptides, small proteins, nucleotides, carbohydrates, and prostanglandins. The ERIAD source was directly coupled to microbore liquid chromatography and was applied to analyze protein digests, to characterize the substrate specificity of proteolytic enzymes, to mapping of mutation sites in physiologically important proteins and also to increase the confidence in protein sequence determinations. In inorganic chemistry, ERIAD was successfully applied to analyze the solutions of rare-earth metals and metal complexes. Altogether, a set of experimental studies and a broad scope of applications contributed to better understanding of the ionization mechanism and the methods needed to acquire and interpret ERIAD spectra. The method was first implemented on a magnetic sector mass spectrometer and then was adopted to a variety of mass analyzers and mobility separators in collaboration with Russian mass spectrometry groups.
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Analysis of unknown fentanyl analogs using high resolution mass spectrometry with mass defect filtering
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2022-12-10 , DOI: 10.1016/j.ijms.2022.116992
Drug overdoses in the United States have increased over the past several years due to the increase in the highly potent fentanyl and fentanyl analogs on the illicit drug market. Fentanyl analogs are created by altering the functional groups on the core fentanyl molecule. These molecules are continuously being tweaked which creates a challenge for forensic laboratories trying to identify these substances with traditional methods. Current screening methods of immunoassay or mass spectrometry target known standards for analysis and may not identify new analogs. Herein, we demonstrate a screening methodology that takes advantage of the mass accuracy afforded by a commercial high resolution mass spectrometer. A three-step, post-acquisition data analysis process identifies fentanyl analogs through mass defect filtering of unfragmented data, common fragments, and mass defect filtering of the fragmented data. Using this method, analysts can identify potential fentanyl analog peaks in the spectra and can then perform further structural elucidation and identification.
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Structural elucidation and relative quantification of sodium- and potassium-cationized phosphatidylcholine regioisomers directly from tissue using electron induced dissociation
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2022-12-15 , DOI: 10.1016/j.ijms.2022.116998
Comprehensive structural characterization of phosphatidylcholines (PCs) is essential to understanding their biological functions and roles in metabolism. Electron induced dissociation (EID) of protonated PCs directly generated from biological tissues has previously been shown to provide in-depth structural information on the lipid headgroup, regiosiomerism of fatty acyl tails and double bond positions. Although phosphatidylcholine ions formed via alkali metal cationization (i.e., [M + Na]+ and [M + K]+) are commonly generated during matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry experiments, the gas-phase ion chemistry behavior of EID on sodium- and potassium-cationized phosphatidylcholine ion types has not been studied for ions generated directly from tissue. Herein, we demonstrate EID on [M + Na]+ and [M + K]+ ion types in a MALDI imaging mass spectrometry workflow for lipid structural characterization. Briefly, near-complete structural information can be obtained upon EID of sodium- and potassium-cationized PCs, including diagnostic fragmentation of the lipid headgroup as well as identification of fatty acyl chain positions and double bond position. EID of cationized lipids generates sn-specific glycerol backbone cleavages as well as a favorable combined loss of sn-2 fatty acid with choline over sn-1, allowing for facile differentiation and relative quantification of PC regioisomers. Moreover, relative quantification of sn-positional isomers from biological tissue reveals that the relative percentages of sodium- and potassium-cationized sn-positional isomers varies significantly in different regions of rat brain tissue.
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Axial and radial space-charge effects in radiofrequency gas-filled low-pressure quadrupole ion guides
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2023-06-30 , DOI: 10.1016/j.ijms.2023.117097
This paper presents theoretical and experimental study results of the space-charge (SC) effects in gas-filled radiofrequency ion guides, typically operating at ∼1 Pa gas pressures. A self-consistent Coulomb interaction simulation allows modeling the ion self-propulsion by the own SC, optionally supplemented by an external axial field. The simulations are accelerated with an improved collision model, combining the hard-sphere and polarization interaction models. Simulated ion beam parameters are consistent with the experimental measurements performed with an orthogonal accelerating time-of-flight mass spectrometer. The experimental and theoretical studies consistently demonstrate notable SC effects in ion guides, even at moderate ion currents in the sub-nA range. The effects become softer when using a weak ∼0.02 V/mm axial field. The efficiency of the ion guides improves with their miniaturization. The simulations and experiments demonstrate stronger beam compression for multiple-charged ions, even in the presence of SC effects, thus providing shorter turnaround times in orthogonal accelerators. The SC effects depend on the ion beam composition in the ion guides; the presence of light or multicharged ions strongly affects the ion motion of heavier species with a lower charge.
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Investigation of several halogenated organic compounds reacting with O2+• using selective reagent ion-time-of-flight-mass spectrometry
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2023-03-23 , DOI: 10.1016/j.ijms.2023.117042
Halogenated organic compounds represent an important group of chemicals that have found use in a wide array of research, medical and industrial applications. This raises the question as to which analytical techniques are most suitable for detecting and monitoring in real-time these compounds in the environment. To provide underpinning information on the potential use of chemical ionisation mass spectrometric techniques, we present here details of a selective reagent ion-time-of-flight-mass spectrometry (SRI-ToF-MS) fundamental study characterising the reactions of O2+• with six common halogenated organic compounds, namely, 2,2,2-trifluoroethanol (TFE, CF3CH2OH), 1,1,1,-trifluoroacetone (TFA, CH3COCF3), 1,1,2,2-tetrafluoro-3-methoxypropane (TMP, CHF2CF2CH2OCH3), 1,1,1,3,3,3-hexafluoro-2-methoxypropane (isoflurothyl, (CF3)2–CHO–CH3)), 2-chloro-1,1,2-trifluoro-1-methoxyethane (CTME, CH3OCF2CHFCl) and 1-ethoxy-1,1,2,2-tetrafluoroethane (ETE, CH3CH2OCF2CHF2). We investigated the distributions of the product ions as a function of the reduced electric field strength (E/N) between 65 Td and 205 Td. Five of the halogenated organic compounds generated rather simple product ion distributions. Only one, non-halogenated product ion resulted from each of the reactions of O2+• with TFE (CH2OH+), TFA (CH3CO+) and TMP (CH3OCH2+). For the other two out of the first five compounds, isoflurothyl and CTME, three product ions were observed, but only one of these was dominant with a product ion branching percentage of ∼80% throughout the reduced electric field range investigated: C3H4F3O+ resulting from isoflurothyl and C2H3F2O+ from CTME. The sixth compound, ETE, displayed a much richer reaction ion chemistry than the other five compounds. A total of eight product ions were identified, two of which dominated over most of the investigated E/N range, namely C4H5F4O+ and C2H5+. The potential chemical pathways that lead to the formation of the major and minor observed product ions are discussed for all six compounds. We show that SRI-ToF-MS is a useful technique to study the reactions of halogenated organic compounds with O2+•. Its potential use for monitoring TFE, TFA and TMP is limited because the single product ion observed for each of these volatiles is not sufficiently specific and thus characteristic to the originating compound (i.e., reactions of O2+• with non-halogenated organic compounds will also result in the same product ions). However, SRI-ToF-MS could be considered as a potential analytical tool to detect and monitor isoflurothyl, CTME and ETE, as the fluorinated product ions resulting from their reactions with O2+• allow for their detection with a high level of analytical confidence.
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A sensitive on-tissue chemical derivatization-mass spectrometry imaging method for the quantitative visualization of helicid in mice
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2023-03-11 , DOI: 10.1016/j.ijms.2023.117038
Helicid (4-formylphenyl-O-β-d-allopyranoside) is an aromatic phenolic glucoside. It is one of the main active constituents from the seeds of the Chinese herb Helicia nilagirica. Helicid has been reported to exert sedative, analgesic, hypnotic and antidepressant effects, and is currently used clinically to treat neurasthenic syndrome, vascular headaches and trigeminal neuralgia. On-tissue chemical derivatization (OTCD) combined with matrix-assisted laser desorption ionization-mass spectrometry imaging (MALDI-MSI) was developed for the quantitative visualization of helicid in mice. The derivatization reagent, Girard’s reagent T (GT), was sprayed directly onto the tissue surface using an automated pneumatic TM-sprayer. The OTCD reaction was conducted in a closed container with 120 mL of 50% methanol with 0.4% TFA at 40 °C for 40 min. α-Cyano-4-hydroxycinnamic acid (2.22 μg/mm2) was used as the matrix, which was deposited onto the tissue surface. MALDI-MSI analysis was performed in the positive-ion mode with a spatial resolution of 200 μm. The sensitivity for the MALDI-MSI of helicid in tissue sections increased 1920 times after derivatization. The assay showed good linearity in the helicid concentration range of 0.32–32 ng/mm2. The method was used to investigate the spatiotemporal distribution of helicid in mice.
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Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry and IRMPD spectroscopy
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2023-02-27 , DOI: 10.1016/j.ijms.2023.117029
Oxidation by OH radicals produced by γ-radiolysis of single amino acids proline and glutamic acid accompanied by a series of Met-containing model peptides were investigated by a combined study of tandem mass spectrometry and infrared multiple-photon dissociation spectroscopy in the fingerprint region. The thioether group of methionine has been identified as a common target of OH free radicals leading to a S+ radical cation, which made a 2 center-three electron (2c-3e) bond with any atom having having a lone pair of electrons. However, the final fate of these 2c-3e free radicals is still unknown. These studies led to the identification of the final stable products of oxidation and the localization of the modified sites. We show that the final products contain mostly methionine sulfoxide, whatever the structure of the preceding free radical. Although the distance between two Met residues controls the nature of free radicals formed in the peptides, it has no significant effect on the final products of oxidation. These results thus confirm that the final products are not controlled by free radical structure. Also, although no proline free radical was detected previously, we show that histidine residue can be oxidized.
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How precise and how accurate can magnesium isotope analysis be by the sample-standard bracketing method?
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.ijms.2023.117102
Mg isotope compositions are widely analyzed using the sample-standard bracketing (SSB) method on MC-ICP-MS. However, it is not clear how accurate and how precise the Mg isotope data could be by using the SSB method on MC-ICP-MS. In this study, we conducted doping experiments to artificially produce a ∼0.03‰ δ26Mg offset to quantitatively evaluate the utility of 2SD, 2SE, and tSE (t is the Student’T) error in identifying subtle isotope variations. The 2SD represents the most conservative estimation for accuracy. For samples with a large number of repeated measurements, the dataset will follow a normal distribution, and accuracy at a 95% confidence level can be measured by ±2SE. For samples with a small number (<9) of repeated measurements, the dataset will follow a t-distribution, and the accuracy at a 95% confidence level can be measured by ± tSE. The results of a series of doping experiments show that the two standard deviations (2SD) of δ26Mg is 0.04‰, which is larger than the artificial 0.03‰ offset. The two-standard error (2SE) and the tSE are both smaller than 0.02‰ when measured by six times, which can both resolve the 0.03‰ offset. Given that Mg isotope analysis is routinely repeated about 3∼5 times in most laboratories, tSE is more robust than 2SE and 2SD in identifying subtle Mg isotope variation. Although we highlight the role of statistics in Mg isotope analysis, the readers should notice that chemical treatment and instrumentation settings are first-order factors that control data quality.
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Synthesis, experimental and molecular dynamics simulation of the ESI-CID spectrum of the nerve agent Novichok analog O-2-methoxyethyl N- [bis(dimethylamino)methylidene]-P-methylphosphonamidate
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2023-05-22 , DOI: 10.1016/j.ijms.2023.117087
The comprehensive and accurate analysis of mass spectral data is critical for the unequivocal identification of environmental samples containing compounds short-listed by the Chemical Weapons Convention (CWC). In particular, experiments with nerve agents are limited by the high risks involved in their handling. Therefore, the possibility of studying fragmentation pathways by a theoretical approach is especially welcome. In this work, for the first time, O-2-methoxyethyl N- [bis(dimethylamino)methylidene]-P-methylphosphonamidate, an analog of the Novichok nerve agent A-242, was synthesized employing a one-pot microscale synthesis. Electron ionization (EI) and electrospray ionization (ESI) mass spectra (MS) were measured to provide data for CWC verification purposes. Considering that ESI-MS/MS is a powerful method for analyzing non-volatile, highly polar, and very water-soluble compounds, such as degradation products of nerve agents, we extensively investigated for the first time the ESI-(collision-induced dissociation) CID fragmentation pathways of the selected molecule. For this purpose, molecular dynamics simulations using the Quantum Chemical Mass Spectrometry (QCxMS) method employing the semiempirical electronic structure method GFN2-xTB were compared with Triple Quadrupole electrospray ionization (ESI) experimental spectra in positive ion mode. The base peak of the EI spectrum for this molecule was found to be m/z 151, which strongly suggests a McLafferty +1 (ML+1) rearrangement involving the 2-methoxyethyl moiety. The formation of ion the m/z 106 in the ESI-CID spectrum, according to the simulations, results from the rearrangement involving a transfer of one dimethylamino group to the phosphorus atom, a mechanism that would be difficult to identify without employing theoretical methods.
Detail
Site-specific sodiation of peptides studied by pulsed nanoelectrospray ionization
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2023-05-03 , DOI: 10.1016/j.ijms.2023.117073
Metal ions play significant roles in biological systems. Although sodium ions play a key role in biological systems, site-specific interactions between sodium ions and protonated peptides and proteins have not been thoroughly explored. In this work, the time-dependent sodiation of protonated peptides was investigated by pulsed nanoelectrospray ionization. Mass spectra for aqueous mixtures of 5×10−6 M angiotensin II (A), bradykinin (B), and gramicidin S (G) were measured as a function of the high voltage (4000 V) pulse width (PW) with and without the application of a bias voltage (BV) to the solution. With BV = 0 V, only [B + 2H − H + Na]2+ was detected with an increase in PW from 220 μs (threshold for the signal appearance) to 1 ms. In contrast, [A + 2H − nH + nNa]2+ (n = 1–3) started to be detected with PW = 500 μs and up to n = 4 with PW = 1 ms. By the application of BV = 900 V, [B + 2H − nH + nNa]2+ with n = 0 and 1 started to be detected with PW = 40 μs. With further increase in PW up to 1 ms, [B + 2H − nH + nNa]2+ with n = 0–3 and [A + 2H − nH + nNa]2+ (n = 1–5) were detected. The observation of [B + 2H − 3H + 3Na]2+ and [A + 2H − 5H + 5Na]2+ with BV = 900 V suggests that carboxyl (−COOH), imidazole > N–H, hydroxyl (−OH) as well as amide > N–H bonds are deprotonated to form respective sodiated forms of carboxylate –COO−⋅⋅⋅⋅Na+, imidazole > N−⋅⋅⋅⋅Na+, hydroxyl –O−⋅⋅⋅⋅Na+ and amide –NC–O−⋅⋅⋅⋅Na+ bonds. Ions of G were totally suppressed by the presence of A and B in aqueous solution.
Detail
SCI Journal Division of the Chinese Academy of Sciences
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化学3区 CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学3区 Not Not
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7.20 120 Science Citation Index Science Citation Index Expanded Not
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